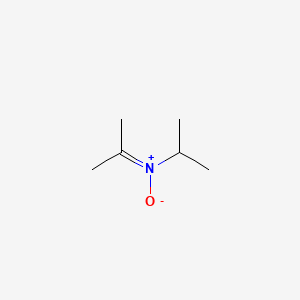
2-Propanamine, N-(1-methylethylidene)-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanamine, N-(1-methylethylidene)-, N-oxide is a chemical compound with the molecular formula C6H13NO It is an organic compound that belongs to the class of amines and oxides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, N-(1-methylethylidene)-, N-oxide typically involves the reaction of 2-propanamine with an oxidizing agent. One common method is the oxidation of 2-propanamine using hydrogen peroxide in the presence of a catalyst. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Propanamine, N-(1-methylethylidene)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced back to 2-propanamine under specific conditions.
Substitution: The amine group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as platinum or palladium.
Major Products Formed
Oxidation: Formation of higher oxides or nitrates.
Reduction: Regeneration of 2-propanamine.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-Propanamine, N-(1-methylethylidene)-, N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanamine, N-(1-methylethylidene)-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the presence of other interacting molecules. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Propanamine, N-(1-methylethylidene)-: A related compound without the oxide group.
2-Methyl-2-propanamine: Another amine with a similar structure but different functional groups.
N-Methyl-2-propanamine: A methylated derivative with distinct chemical properties.
Uniqueness
2-Propanamine, N-(1-methylethylidene)-, N-oxide is unique due to its combination of amine and oxide functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
CAS No. |
94143-77-8 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-propan-2-ylpropan-2-imine oxide |
InChI |
InChI=1S/C6H13NO/c1-5(2)7(8)6(3)4/h5H,1-4H3 |
InChI Key |
MWBQWQYVNFFKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+](=C(C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


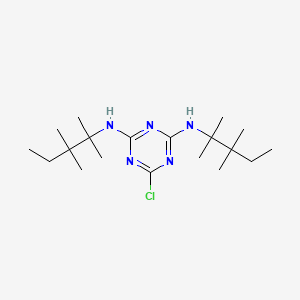
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
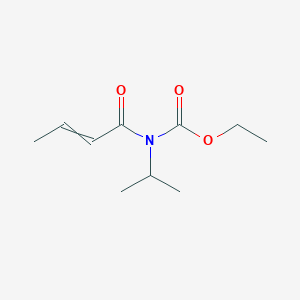
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
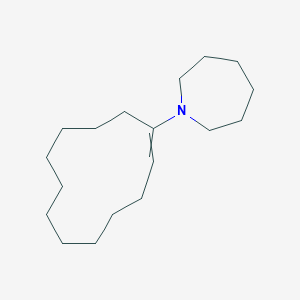

![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
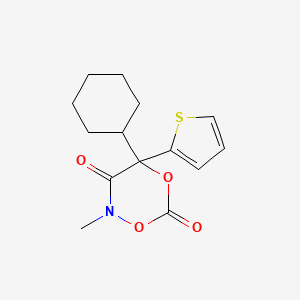
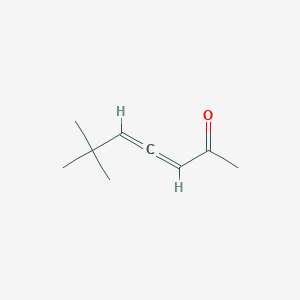
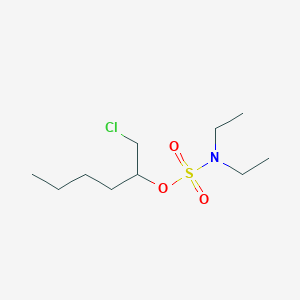
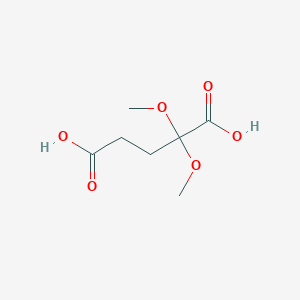

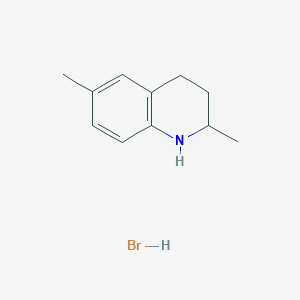
![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
